Ximelegatran

Prodrug design Oral bioavailability Lipophilicity optimization

Ximelegatran (Y-27632) is the industry-standard, well-characterized ROCK1/2 inhibitor for reliable cardiovascular, oncology, and stem cell research. Its balanced inhibition and >200-fold selectivity over PKA/PKC ensure reproducible results. This is the established reference compound for novel ROCK inhibitor benchmarking. Procure high-purity material to align with published protocols.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 146986-50-7
Cat. No. B1662462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXimelegatran
CAS146986-50-7
SynonymsN-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide
Y 27632
Y 27632, (4(R)-trans)-isomer
Y 27632, (4(S)-trans)-isomer
Y 27632, (trans)-isomer
Y 27632, dihydrochloride, (4(R)-trans)-isomer
Y-27632
Y27632
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
InChIInChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
InChIKeyIYOZTVGMEWJPKR-VOMCLLRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ximelagatran (CAS 146986-50-7): Oral Prodrug of the Direct Thrombin Inhibitor Melagatran


Ximelagatran (CAS 146986-50-7) is a synthetic, orally administered double prodrug that undergoes rapid bioconversion in vivo to its active metabolite, melagatran—a potent, reversible, competitive direct thrombin inhibitor [1]. As a member of the direct thrombin inhibitor (DTI) class, ximelagatran was developed to address the limitations of vitamin K antagonists (e.g., warfarin) and parenteral anticoagulants by providing predictable, fixed-dose oral anticoagulation without the need for routine coagulation monitoring [2]. The compound represents a critical case study in prodrug design for overcoming gastrointestinal absorption barriers inherent to charged, hydrophilic active pharmaceutical ingredients.

Why Ximelagatran (CAS 146986-50-7) Cannot Be Interchanged with Other Direct Thrombin Inhibitors or Oral Anticoagulants


Direct substitution among oral anticoagulants—even within the direct thrombin inhibitor class—is precluded by fundamental differences in prodrug activation requirements, active metabolite pharmacokinetic profiles, and clinical evidence bases. Ximelagatran is a double prodrug that yields melagatran (Ki = 2 nM), a small peptidomimetic with rapid renal elimination (t₁/₂ ~3 hours) and 20% oral bioavailability [1]. In contrast, dabigatran etexilate yields the active dabigatran with distinct absorption characteristics (estimated 5% bioavailability) and longer half-life (~12 hours) [2]. Argatroban and bivalirudin are parenteral agents with divergent metabolic pathways and clinical niches [3]. Warfarin, though also oral, operates via vitamin K antagonism with unpredictable pharmacodynamics and narrow therapeutic index [4]. The quantitative evidence below demonstrates that ximelagatran's differentiation resides in its specific prodrug design, potency profile, and clinical trial outcomes against defined comparators—not in general DTI class membership.

Quantitative Differentiation of Ximelagatran (CAS 146986-50-7) Versus Closest Analogs and Alternatives


Prodrug Design Enables Oral Administration: 170× Higher Lipophilicity and 2.7–5.5× Higher Bioavailability Versus Parent Melagatran

Ximelagatran was engineered as a double prodrug specifically to overcome the negligible oral absorption of its active metabolite melagatran. Direct comparison of physicochemical properties demonstrates that ximelagatran exhibits a 170-fold higher octanol-water partition coefficient than melagatran and is uncharged at intestinal pH [1]. This translates to an 80-fold higher permeability coefficient across Caco-2 cell monolayers [1]. Consequently, oral ximelagatran yields melagatran bioavailability of approximately 20%, which is 2.7 to 5.5 times higher than the 3–7% achieved with direct oral administration of melagatran [2][3].

Prodrug design Oral bioavailability Lipophilicity optimization

Superior Oral Bioavailability Versus Dabigatran Etexilate (BIBR 1048) Prodrug

Among oral direct thrombin inhibitor prodrugs in clinical development, ximelagatran demonstrated approximately 4-fold higher systemic exposure of its active metabolite than the dabigatran etexilate prodrug system. Plasma concentration of melagatran after oral ximelagatran corresponds to 20% bioavailability, whereas BIBR 1048 (dabigatran etexilate) yields an estimated 5% bioavailability of its active moiety BIBR 953 [1]. Additionally, ximelagatran exhibits lower inter-individual variability in exposure (coefficient of variation ~20%) compared with oral melagatran (CV 38%) [2].

Oral anticoagulants Comparative bioavailability Prodrug comparison

Superior VTE Prevention Efficacy in Orthopedic Surgery: Major VTE Rate 2.3% vs. Enoxaparin 6.3% (P = 0.0000018)

In a double-blind, randomized study of 2,835 patients undergoing total hip or knee replacement, the melagatran/ximelagatran regimen (subcutaneous melagatran immediately before surgery followed by oral ximelagatran 24 mg twice daily) was compared directly with enoxaparin 40 mg subcutaneously once daily [1]. The rates of major VTE (proximal DVT, non-fatal/fatal PE, or death where PE could not be ruled out) were significantly lower in the melagatran/ximelagatran group (2.3%) compared with the enoxaparin group (6.3%; P = 0.0000018) [1]. Total VTE rates were 20.3% vs. 26.6% (P < 0.0004) [1]. In a separate Phase 2 study, ximelagatran 24 mg twice daily achieved an overall VTE rate of 15.8% compared with enoxaparin 22.7% (difference -6.9%; 95% CI -18.0% to 4.2%; P = 0.3), demonstrating non-inferiority [2].

Venous thromboembolism prophylaxis Orthopedic surgery Head-to-head clinical trial

Non-Inferior Stroke Prevention with Significantly Lower Bleeding Rates vs. Warfarin in Atrial Fibrillation

In the pooled analysis of the SPORTIF III and V trials (n=7,329 patients with nonvalvular atrial fibrillation), fixed-dose ximelagatran 36 mg twice daily was compared with dose-adjusted warfarin (target INR 2.0–3.0) [1]. The primary efficacy outcome (all strokes and systemic embolic events) occurred at a rate of 1.6% per year in both groups, establishing non-inferiority [1][2]. However, the combined rate of minor and major bleeding was significantly lower with ximelagatran (32% per year) compared with warfarin (39% per year; P < 0.0001) [1]. This represents an 18% relative reduction in bleeding events while maintaining equivalent thromboprophylactic efficacy.

Atrial fibrillation Stroke prevention Bleeding safety

Selectivity Profile: High Thrombin Specificity with Quantified Off-Target Activity

The active metabolite melagatran demonstrates high selectivity for thrombin (Ki = 2.0 nM) over other serine proteases. In head-to-head in vitro profiling, melagatran exhibited Ki values >100 nM for both chymotrypsin and elastase, representing >50-fold selectivity [1]. However, melagatran does show measurable cross-reactivity with trypsin (Ki = 3.6 nM), which is less than 2-fold selectivity and has mechanistic relevance for observed species-specific pancreatic effects in rodent carcinogenicity studies [1][2]. This selectivity profile distinguishes melagatran/ximelagatran from other DTIs with differing off-target spectra.

Enzyme selectivity Serine protease inhibition Off-target profiling

Validated Research and Industrial Application Scenarios for Ximelagatran (CAS 146986-50-7)


Reference Standard for Oral Prodrug Design Studies in Anticoagulant Development

Ximelagatran serves as a benchmark case study in prodrug design to overcome poor oral absorption of charged active pharmaceutical ingredients. Its 170-fold increase in lipophilicity relative to melagatran and consequent 2.7–5.5× bioavailability improvement provide a validated quantitative framework for evaluating novel prodrug strategies [1]. Researchers developing oral formulations of parenteral anticoagulants or other poorly absorbed ionizable compounds can use ximelagatran as a positive control or comparative reference in permeability and bioavailability studies.

Comparator Compound for Venous Thromboembolism Prophylaxis Studies in Orthopedic Models

Based on the METHRO III trial data showing superiority over enoxaparin (major VTE: 2.3% vs. 6.3%, P = 0.0000018), ximelagatran is an appropriate positive control or comparator for preclinical and clinical studies evaluating novel antithrombotic agents in orthopedic surgery settings [1]. The compound's established efficacy profile in total hip and knee replacement populations makes it particularly valuable for researchers validating new animal models of postoperative thrombosis or evaluating novel oral anticoagulants in this indication.

Tool Compound for Investigating Thrombin-Dependent Platelet Activation and Thrombin Generation

With its active metabolite melagatran exhibiting a well-characterized Ki of 2.0 nM for human α-thrombin and defined selectivity profile (Ki >100 nM for chymotrypsin and elastase; Ki = 3.6 nM for trypsin), ximelagatran is a valuable tool compound for mechanistic studies of thrombin-mediated coagulation [1][2]. Researchers investigating thrombin generation assays, platelet activation, or the feedback activation of factor V can utilize ximelagatran/melagatran as a reference direct thrombin inhibitor with thoroughly documented in vitro pharmacology.

Negative Control or Historical Reference for Hepatotoxicity Screening Platforms

Ximelagatran was withdrawn from the market due to idiosyncratic hepatotoxicity observed in approximately 6% of patients with >3× upper limit of normal ALT elevations during long-term therapy [1]. This known safety liability, combined with the extensive characterization of its metabolic activation pathway (hydrolysis by esterases and amidases, not CYP450-mediated), makes ximelagatran a valuable reference compound for in vitro hepatotoxicity screening platforms and predictive toxicology model validation. Researchers developing novel oral anticoagulants can use ximelagatran as a positive control or benchmark for assessing hepatotoxic potential in early-stage safety profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ximelegatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.